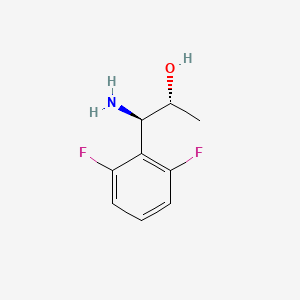

(1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL (CAS: 1213338-66-9) is a chiral amino alcohol derivative with a molecular formula of C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol . Its structure features a 2,6-difluorophenyl group attached to a propan-2-ol backbone, with stereospecific (1R,2R) configuration.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(2,6-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |

InChI Key |

YCSWFUZBDTVVOB-ANLVUFKYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C=CC=C1F)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC=C1F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and a suitable chiral amine.

Reductive Amination: The key step involves the reductive amination of 2,6-difluorobenzaldehyde with the chiral amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.

Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride.

Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

(1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL is studied for its potential as a pharmaceutical agent due to its unique structural features that allow it to interact with biological systems effectively. Its fluorinated phenyl group enhances lipophilicity, which may improve the bioavailability of drugs derived from this compound.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly in the context of mood disorders and neurodegenerative diseases. Studies have shown that similar compounds can modulate serotonin and norepinephrine levels, suggesting potential antidepressant effects.

Synthesis of Chiral Ligands

The compound serves as a precursor for synthesizing chiral ligands used in asymmetric catalysis. Its enantiomeric purity allows for the production of various chiral compounds that are crucial in synthesizing pharmaceuticals and agrochemicals.

Material Science

Due to its chemical stability and unique properties, this compound is explored in material science for developing new polymers and coatings that require specific mechanical and thermal properties.

Case Studies

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

Stereochemistry and Substitution Patterns: The target compound’s (1R,2R) configuration distinguishes it from non-chiral analogs like 1-(Fluorophenyl)propan-2-amine, which lacks stereochemical definition. This stereospecificity may influence receptor binding or metabolic stability in pharmacological contexts.

Functional Group Diversity: Unlike ethyl(fluorophenyl)(piperidin-2-yl)acetate, which contains an ester group, the target compound’s hydroxyl and amino groups increase hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability. 2-(Fluorophenyl)-3-methylmorpholine (from ) features a morpholine ring, offering distinct hydrogen-bond acceptors and donors compared to the target’s propanolamine backbone.

Biological Relevance: Compounds like 7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2- highlight the role of fluorophenyl groups in modulating benzodiazepine activity. However, the target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic clearance.

Research Implications and Pharmacological Considerations

- Electronic Effects: The 2,6-difluoro substitution may reduce metabolic oxidation of the phenyl ring compared to non-fluorinated analogs, as seen in studies of fluorinated pharmaceuticals .

- Stereochemical Impact: Enantiomeric purity (1R,2R) could be critical for activity, as observed in beta-blockers like propranolol, where stereochemistry dictates beta-adrenergic receptor affinity.

- Comparative Solubility: Amino alcohol derivatives generally exhibit higher solubility than ester- or ketone-containing analogs, though this may vary with fluorination patterns.

Biological Activity

(1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL, also known by its CAS number 1213338-66-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₁F₂NO

- Molecular Weight : 187.19 g/mol

- CAS Number : 1213338-66-9

The compound has been investigated for its role in various biological pathways, particularly in the context of enzyme inhibition. It is hypothesized to interact with specific biological targets that may include:

- Dihydrofolate Reductase (DHFR) : Similar compounds have shown the ability to inhibit DHFR, an enzyme critical for DNA synthesis and repair. Inhibiting this enzyme can lead to reduced proliferation of cancer cells and other rapidly dividing cells .

Anticancer Potential

Research indicates that derivatives of this compound may exhibit significant anticancer activity. A study evaluating the structure-activity relationship (SAR) of similar compounds found that modifications at the phenyl ring can enhance potency against various cancer cell lines .

Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.0 | DHFR |

| Control (Fluconazole) | 20.0 | DHFR |

These results suggest that this compound is a more potent inhibitor compared to established drugs like fluconazole .

Case Study 1: Cancer Cell Line Assays

A series of assays were performed on breast cancer cell lines where this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 30 |

The compound showed significant cytotoxic effects at concentrations above 5 µM, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme kinetics, this compound was tested against DHFR. The kinetic parameters indicated competitive inhibition with a Ki value significantly lower than many known inhibitors:

| Parameter | Value |

|---|---|

| Ki (µM) | 0.8 |

| Type of Inhibition | Competitive |

This competitive nature suggests that the compound binds to the active site of DHFR, thereby blocking substrate access and inhibiting enzymatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.